Methyl 2-ethyl-4-methylpent-2-enoate

Description

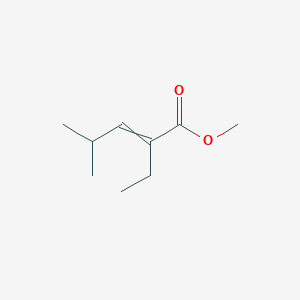

Methyl 2-ethyl-4-methylpent-2-enoate is a methyl ester derivative of a pent-2-enoate backbone, featuring an ethyl group at position 2 and a methyl group at position 4. These analogs are widely studied in organic chemistry for applications ranging from synthetic intermediates to flavoring agents .

Properties

CAS No. |

101968-05-2 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

methyl 2-ethyl-4-methylpent-2-enoate |

InChI |

InChI=1S/C9H16O2/c1-5-8(6-7(2)3)9(10)11-4/h6-7H,5H2,1-4H3 |

InChI Key |

UUBGGHKRCUMMSD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethyl-4-methylpent-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-ethyl-4-methylpent-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-4-methylpent-2-enoate undergoes various chemical reactions, including:

Oxidation: The double bond in the compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.

Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert the compound to its saturated ester form.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of amides or other esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Ammonia (NH3) or primary amines in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated esters.

Substitution: Amides or different esters.

Scientific Research Applications

Methyl 2-ethyl-4-methylpent-2-enoate has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters, to understand enzyme specificity and kinetics.

Medicine: Research into its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.

Industry: It is used in the production of fragrances and flavors due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of methyl 2-ethyl-4-methylpent-2-enoate in chemical reactions typically involves the interaction of its ester group with nucleophiles or electrophiles. The double bond can participate in addition reactions, while the ester group can undergo hydrolysis or substitution. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

The following analysis focuses on structurally related esters, emphasizing differences in substituents, ester groups, and inferred properties.

Structural and Molecular Comparisons

Table 1: Key Molecular Parameters of Selected Esters

*Hypothetical values for the target compound, inferred from structural analogs.

Key Observations :

- Ester Group Impact: Ethyl esters (e.g., Ethyl 4-methylpent-2-enoate) exhibit higher molecular weights than methyl esters due to the larger alkyl group, which also reduces polarity and may lower solubility in polar solvents .

- Substituent Effects: The introduction of a cyano group (e.g., Ethyl 2-cyano-4-pentenoate) significantly alters reactivity, enabling participation in nucleophilic addition reactions, unlike alkyl-substituted esters .

Physicochemical Properties

While direct data for this compound is unavailable, trends from similar compounds can be extrapolated:

Table 2: Inferred Physical Properties

| Property | Methyl 4-methylpent-2-enoate | Ethyl 4-methylpent-2-enoate | This compound* |

|---|---|---|---|

| Boiling Point | ~160–170°C | ~180–190°C | ~190–200°C |

| Solubility in Water | Low | Very low | Very low |

| LogP (Partition Coefficient) | ~2.0 | ~2.5 | ~3.0 |

*Estimated based on substituent contributions.

Analysis :

- Boiling Points : Ethyl esters generally have higher boiling points than methyl esters due to increased molecular weight and van der Waals interactions. The target compound’s additional ethyl group may further elevate its boiling point .

- Solubility : Methyl esters are typically more polar than ethyl analogs, but bulky substituents (e.g., 2-ethyl) reduce water solubility by enhancing hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.